3-Chloro-2H-1,4-benzothiazine
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Overview
Description
3-Chloro-2H-1,4-benzothiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of benzothiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
3-Chloro-2H-1,4-benzothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Chloro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-benzothiazine: Lacks the chloro substituent but shares the core structure.
4H-1,4-benzothiazine: Another isomer with different electronic properties.
Phenothiazine: Contains an additional benzene ring and is known for its use in antipsychotic medications.
Uniqueness
3-Chloro-2H-1,4-benzothiazine is unique due to the presence of the chloro substituent, which can significantly alter its reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
CAS No. |
918968-14-6 |
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Molecular Formula |
C8H6ClNS |
Molecular Weight |
183.66 g/mol |
IUPAC Name |
3-chloro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C8H6ClNS/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2 |
InChI Key |
FSLWOFUSZXNBII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)Cl |
Origin of Product |
United States |
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